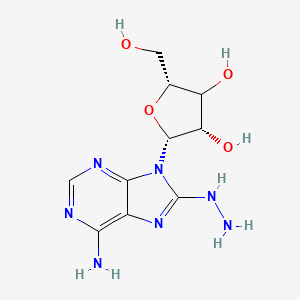
D-mannose-13C6,d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-mannose-13C6,d7 is a labeled form of D-mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, especially in the fields of biochemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-mannose-13C6,d7 involves the incorporation of stable isotopes of carbon (13C) and hydrogen (deuterium, d7) into the D-mannose molecule. One common method involves the use of labeled precursors in a series of chemical reactions that introduce these isotopes at specific positions within the molecule. For example, the synthesis may start with a labeled glucose derivative, which undergoes a series of enzymatic or chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, chemical synthesis, and purification using techniques like chromatography to isolate the desired labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
D-mannose-13C6,d7 can undergo various chemical reactions, including:
Oxidation: Conversion to D-mannonic acid or other oxidized derivatives.
Reduction: Formation of D-mannitol or other reduced forms.
Substitution: Replacement of hydroxyl groups with other functional groups, such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield D-mannonic acid-13C6,d7, while reduction can produce D-mannitol-13C6,d7 .
Aplicaciones Científicas De Investigación
D-mannose-13C6,d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of mannose in biochemical pathways.
Biology: Employed in studies of glycosylation processes and protein-carbohydrate interactions.
Medicine: Investigated for its potential therapeutic effects in conditions like urinary tract infections and congenital disorders of glycosylation.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of D-mannose-13C6,d7 involves its role as a carbohydrate in various metabolic processes. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor of bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections by inhibiting the binding of uropathogenic Escherichia coli to the bladder lining .
Comparación Con Compuestos Similares
Similar Compounds
D-glucose-13C6,d7: Another labeled sugar used in metabolic studies.
D-galactose-13C6,d7: Similar to D-mannose-13C6,d7 but with different metabolic pathways and applications.
D-fructose-13C6,d7: Used in studies of fructose metabolism and its effects on health
Uniqueness
This compound is unique due to its specific role in glycosylation and its ability to inhibit bacterial adhesion, making it particularly valuable in medical research and therapeutic applications. Its stable isotope labeling also allows for precise tracking and quantification in metabolic studies .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |
Clave InChI |
GZCGUPFRVQAUEE-ABSSTGCDSA-N |
SMILES isomérico |
[2H][13C](=O)[13C@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)






![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)



